Melting Point Differentiation of Verapamil EP Impurity K vs. Impurity B and C
Verapamil EP Impurity K exhibits a melting point range of 54-56°C , which is significantly higher than that of Impurity B (melting point not reported as a solid but typically handled as a liquid or low-melting solid) and distinct from Impurity C hydrochloride (no melting point data reported for the free base) . This thermal stability facilitates handling and storage in solid form.
| Evidence Dimension | Melting Point (Solid State Stability) |
|---|---|
| Target Compound Data | 54-56°C |
| Comparator Or Baseline | Verapamil EP Impurity B: Not a defined solid at room temperature (handled as liquid/low-melting solid); Verapamil EP Impurity C: Melting point not reported for free base |
| Quantified Difference | Target is a stable solid at 20°C; comparators are typically liquids or undefined solids under standard storage conditions |
| Conditions | Solid physical form determination at 20°C |
Why This Matters
The well-defined, moderate melting point ensures easier handling, accurate weighing, and stable storage for analytical reference standard preparation, unlike liquid or low-melting comparators.
